Griselimycin
Übersicht
Beschreibung
Griselimycin (GM) is a natural product that was isolated over half a century ago . It is derived from Streptomyces and is now being pursued as a treatment for tuberculosis . It has excellent in vitro and in vivo activity against sensitive and drug-resistant Mycobacterium tuberculosis .
Synthesis Analysis
Griselimycin has been synthesized from Streptomyces . The natural congener with this substitution is only a minor component in fermentation cultures . An optimized derivative of Griselimycin showed improved oral uptake and penetrated cells of the immune system that harbor the TB mycobacterium .
Molecular Structure Analysis
The molecular structure of Griselimycin involves DNA polymerase III sliding clamp (DnaN) . Three (2 S ,4 R )−4-methylproline moieties of methylgriselimycin play significant roles in target binding and metabolic stability .
Chemical Reactions Analysis
Griselimycin binds and inhibits the mycobacterial DNA polymerase III sliding clamp (DnaN) . This unique target makes Griselimycin distinct from other antibiotics to evade common TB drug resistance .
Wissenschaftliche Forschungsanwendungen
Targeting DnaN for Tuberculosis Therapy
Griselimycin and its derivatives have shown high potency against Mycobacterium tuberculosis, both in vitro and in vivo. They operate by inhibiting the DNA polymerase sliding clamp DnaN, a novel approach for tuberculosis treatment. The resistance to griselimycins occurs at a very low frequency and is associated with the amplification of a chromosomal segment containing dnaN, validating DnaN as an antimicrobial target and capturing the process of antibiotic pressure-induced gene amplification (Kling et al., 2015).
Novel Griselimycins for Tuberculosis Treatment
Griselimycin, discovered over 50 years ago, has been revisited for its potential in treating tuberculosis. With a new mechanism of action, excellent activity against sensitive and drug-resistant Mycobacterium tuberculosis, and improved pharmacokinetic properties, the cyclohexyl derivative of Griselimycin demonstrates high translational potential (Holzgrabe, 2015).
Activity Against Mycobacterium Abscessus
Cyclohexyl-griselimycin, a derivative of Griselimycin, shows activity against the intrinsically drug-resistant nontuberculous mycobacterium Mycobacterium abscessus both in vitro and in a mouse model of infection. This positions cyclohexyl-griselimycin as a promising lead compound in the drug pipeline against M. abscessus, supporting a strategy of repurposing TB drug discovery efforts for novel antibiotics against M. abscessus (Aragaw et al., 2021).
Griselimycin's Role in Antibiotic Discovery and Development
Griselimycin derivatives, with their novel target for antibacterial therapy—the DNA sliding clamp—highlight the importance of revisiting and further developing either neglected drugs or enhancing widely used antibiotics for combating drug-resistant bacterial pathogens. This strategy underscores the continuous need for innovative approaches in antibiotic discovery and development, particularly against hard-to-treat and multidrug-resistant bacterial pathogens (Herrmann et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNIAKPKPNJUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Griselimycin | |
CAS RN |
26034-16-2 | |
Record name | Griselimycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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